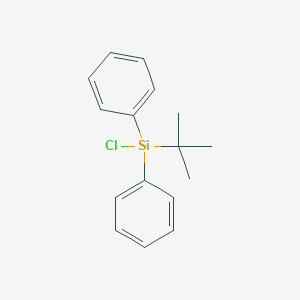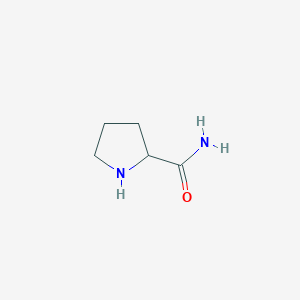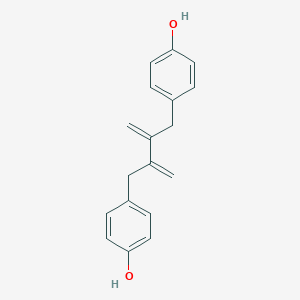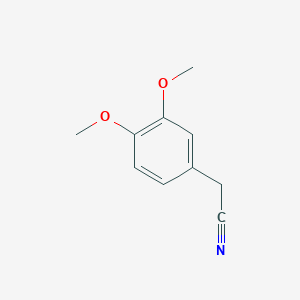
tert-ブチルクロロジフェニルシラン
概要
説明
Tert-Butylchlorodiphenylsilane (t-BCDS) is a synthetic organochlorosilane compound with a molecular formula of C10H17ClSi. It is a colorless liquid with a boiling point of 145°C and a melting point of -86°C. t-BCDS has been used in many research applications, such as organic synthesis, catalysis, and biochemistry. It is a versatile compound that can be used in a variety of ways.
科学的研究の応用
シリルエーテルの合成
TBDPSCl: は、シリルエーテルの合成において広くシリル化剤として使用されています . シリルエーテルは、特にアルコールに対して、有機合成における重要な保護基です。 TBDPSClを使用することにより、アルコールを選択的に保護することができ、保護されていない分子では耐えられないさまざまな反応条件に耐えることができます。
表面シリル化試薬
材料科学では、TBDPSClは表面シリル化試薬として役立ちます . この用途は、疎水性表面の作成や無機基板への有機分子の結合の強化など、材料の表面特性を変更するために不可欠です。
核酸合成
TBDPSClは、遺伝子工学や分子生物学で使用されるオリゴヌクレオチド、プライマー、プローブの合成に利用されています . 合成プロセス中に核酸断片を保護し、最終生成物の完全性と機能を確保します。
細胞培養とトランスフェクション
細胞生物学では、TBDPSClは細胞培養とトランスフェクション実験用の試薬の調製に使用されます . 遺伝子修飾研究における重要なステップである、宿主細胞への外来DNAの導入を促進する安定な化合物の形成に役立ちます。
遺伝子治療と細胞解析
この化合物は、細胞に遺伝物質を送り込むベクターを修飾するために使用される遺伝子治療で役割を果たしています . 細胞の機能を追跡および分析するのに役立つマーカーやプローブの合成の一部として、細胞解析にも貢献しています。
有機合成と医薬品
TBDPSClは、さまざまな有機化合物や医薬品の合成における前駆体です . その反応性と保護特性により、薬物を含む複雑な有機分子の開発において貴重な構成要素となっています。
オリゴ糖合成のための試薬
炭水化物化学の分野では、TBDPSClはオリゴ糖の合成のための試薬として使用されます . これらの複雑な炭水化物は、薬物送達システムから細胞間認識プロセスの研究に至るまで、数多くの用途があります。
分子結晶状態の研究
TBDPSCl誘導体は、分子結晶状態における分子間相互作用パターンを研究するために使用されます . この研究は、構造と反応性の関係を理解し、所望の特性を持つ新しい材料を設計するために不可欠です。
作用機序
Target of Action
The primary target of tert-Butylchlorodiphenylsilane (TBDPSCl) is the active hydrogen in silane-based compounds, such as the hydrogen in hydroxyl, carboxyl, and amino groups . The compound acts as a silylating reagent, used in the protection of alcohols and the preparation of silyl ethers .
Mode of Action
TBDPSCl operates by replacing the active hydrogen in silane-based compounds to form stable intermediates . This process is part of a protection and deprotection reaction that is highly efficient, often even quantitative . This makes TBDPSCl widely used in organic synthesis, particularly in drug synthesis .
Biochemical Pathways
The biochemical pathway primarily involves the protection of alcohol hydroxyl groups, phenol hydroxyl groups, primary amine groups, and the preparation of enol silyl ethers . The conditions of alcohol protection are similar to those with tbscl and are generally carried out in DMF, ch2ci2, and THF . Imidazole, triethylamine, and NAH are used as basic reagents .
Pharmacokinetics
Its properties such as its liquid form , boiling point of 90 °C/0.01 mmHg , and density of 1.057 g/mL at 25 °C may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of TBDPSCl’s action is the formation of stable intermediates that can undergo further reactions . After these reactions, the silyl group is removed through a hydrolysis reaction, regenerating the group originally protected by silyl and synthesizing specific compounds . For example, it can be used to synthesize p-benzophenoxazole, a compound with antagonistic activity to the thromboxane receptor .
Action Environment
The action of TBDPSCl is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the reaction is generally carried out at temperatures between 50 and 75°C . The presence of basic reagents like imidazole, triethylamine, and NAH is also necessary . Furthermore, TBDPSCl is moisture sensitive , indicating that the presence of water can affect its stability and efficacy.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
tert-Butylchlorodiphenylsilane is used as a silylating agent for derivatization of alcohols, ketones, carboxylic acids, amines, amides, and mercaptanes selectively into functional groups in different sterical environments
Cellular Effects
It is known that it may cause respiratory irritation .
Molecular Mechanism
It is known that it is used as a silylating agent for derivatization of alcohols, ketones, carboxylic acids, amines, amides, and mercaptanes selectively into functional groups in different sterical environments .
特性
IUPAC Name |
tert-butyl-chloro-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGQXWCZAYSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069259 | |
| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58479-61-1 | |
| Record name | tert-Butyldiphenylsilyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyldiphenylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylchlorodiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYLDIPHENYLCHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEU48UI4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of tert-butylchlorodiphenylsilane in the context of polymer chemistry?
A1: tert-Butylchlorodiphenylsilane is primarily used as a protecting agent and modifying agent in polymer synthesis. For instance, it is used to modify the end groups of solution polymerized styrene-butadiene rubber (SSBR) [, ]. This modification results in improved dispersion of carbon black in the rubber matrix, leading to enhanced mechanical properties and lower hysteresis loss, which translates to lower rolling resistance in tires [].
Q2: How does tert-butylchlorodiphenylsilane interact with its target in SSBR modification?
A2: tert-Butylchlorodiphenylsilane reacts with the terminal hydroxyl groups of SSBR chains []. This reaction leads to the attachment of the bulky tert-butyldiphenylsilyl group to the polymer chain ends, effectively "capping" them.
Q3: What are the downstream effects of this modification on the properties of the SSBR?
A3: The bulky tert-butyldiphenylsilyl groups attached to the SSBR chains influence its properties in several ways:
- Improved Carbon Black Dispersion: The bulky groups enhance the compatibility of the SSBR with carbon black fillers, leading to a more uniform dispersion at the nanoscale [].
- Enhanced Mechanical Properties: This improved dispersion contributes to better tensile strength, elongation at break, tear strength, and resilience of the vulcanized rubber [].
- Reduced Hysteresis Loss: The modification leads to lower hysteresis loss, meaning less energy is dissipated as heat during deformation, resulting in lower rolling resistance for tires made from the modified SSBR [].
Q4: Besides polymer chemistry, what are other applications of tert-butylchlorodiphenylsilane in scientific research?
A4: tert-Butylchlorodiphenylsilane is frequently employed as a protecting group for hydroxyl groups in carbohydrate chemistry [, , , , , ]. Its bulky nature often provides regioselectivity, favoring reactions at less sterically hindered hydroxyl groups. The tert-butyldiphenylsilyl group can be later removed under specific conditions to yield the desired deprotected product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)

